

Crystal Violet-d6 CAS number and supplier information

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Compound of Interest

Compound Name: *Crystal Violet-d6*

Cat. No.: *B587257*

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Technical Guide: Crystal Violet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Crystal Violet-d6**, a deuterated analog of the common biological stain, Crystal Violet. This document details its chemical identity, supplier information, primary applications, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

Core Data: Chemical Identity and Suppliers

Crystal Violet-d6 is a stable isotope-labeled version of Crystal Violet, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Crystal Violet.

Identifier	Value	Source
Chemical Name	N-[4-[Bis[4-(dimethylamino)phenyl]methyle ne]-2,5-cyclohexadien-1- ylidene]-N- methylmethanaminium Chloride-d6	[1]
CAS Number	1266676-01-0	[2][3][4]
Molecular Formula	C ₂₅ H ₂₄ D ₆ ClN ₃	[4]
Molecular Weight	414.02 g/mol	[4]
Related Compound CAS	Leucocrystal violet D6: 1173023-92-1	[5][6]

Supplier	Product Name	Notes
HPC Standards Inc	D6-Crystal violet	---
Clearsynth	Crystal violet-d6	Purity by HPLC: Not less than 90%
MedchemExpress	Crystal Violet-d6 (Basic Violet 3-d6)	Stable Isotope
BOC Sciences	Crystal violet-[d6]	---
WITEGA Laboratorien	Leuco crystal violet-D6	High-purity reference standard
LGC Standards	Leucocrystal violet D6	---

Applications of Crystal Violet-d6

The primary utility of **Crystal Violet-d6** stems from its isotopic labeling, making it an excellent tool for quantitative analytical chemistry.[7]

Application Area	Description	Instrumentation
Internal Standard	Used as an internal standard for the accurate quantification of Crystal Violet in various matrices. The stable isotope label allows for differentiation from the endogenous analyte by mass spectrometry, correcting for variations in sample preparation and instrument response.[7]	GC-MS, LC-MS
Tracer Studies	Can be used as a tracer in metabolic or pharmacokinetic studies to follow the fate of Crystal Violet in vitro or in vivo.	NMR, Mass Spectrometry
Research Chemical	A useful research chemical for a range of applications requiring a stable isotope-labeled analog of Crystal Violet.[4]	Various

Experimental Protocol: Quantification of Crystal Violet in a Biological Matrix using Crystal Violet-d6 as an Internal Standard by LC-MS

This protocol outlines a general procedure for the quantification of Crystal Violet in a biological sample (e.g., plasma, tissue homogenate) using liquid chromatography-mass spectrometry (LC-MS) with **Crystal Violet-d6** as an internal standard. This method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

1. Materials and Reagents

- Crystal Violet analytical standard

- **Crystal Violet-d6** (internal standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid or ammonium acetate (for mobile phase modification)
- Biological matrix (e.g., blank plasma)
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, cold acetonitrile)
- Vortex mixer, centrifuge, and evaporator
- LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph)

2. Preparation of Standard and Internal Standard Stock Solutions

- Prepare a stock solution of Crystal Violet at a concentration of 1 mg/mL in methanol.
- Prepare a stock solution of **Crystal Violet-d6** at a concentration of 1 mg/mL in methanol.
- From these stock solutions, prepare a series of working standard solutions of Crystal Violet by serial dilution in methanol or a suitable solvent.
- Prepare a working internal standard solution of **Crystal Violet-d6** at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation (Protein Precipitation Method)

- To 100 μ L of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 μ L) of the **Crystal Violet-d6** internal standard working solution. Vortex briefly.
- Add 300 μ L of cold acetonitrile to precipitate the proteins.
- Vortex the mixture vigorously for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

4. LC-MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to achieve separation of Crystal Violet from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Crystal Violet: Determine the precursor ion and a suitable product ion (e.g., m/z 372.2 → 356.2).

- **Crystal Violet-d6**: Determine the precursor ion and a suitable product ion (e.g., m/z 378.2 \rightarrow 362.2).

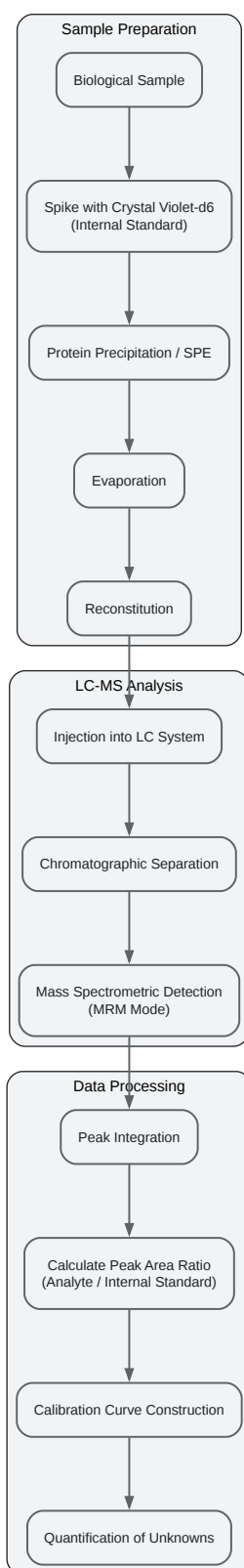
- Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

5. Data Analysis

- Integrate the peak areas for both Crystal Violet and **Crystal Violet-d6** for each sample, calibration standard, and quality control sample.
- Calculate the ratio of the peak area of Crystal Violet to the peak area of **Crystal Violet-d6**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the Crystal Violet calibration standards.
- Determine the concentration of Crystal Violet in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of Crystal Violet using **Crystal Violet-d6** as an internal standard in a typical bioanalytical LC-MS experiment.



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Caption: Workflow for Quantitative Analysis using an Internal Standard.

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